molecular formula C11H9ClN2O B8762874 Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]- CAS No. 57191-37-4

Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]-

Cat. No.: B8762874
CAS No.: 57191-37-4
M. Wt: 220.65 g/mol
InChI Key: RLSYBKOPTFTOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine moiety substituted with a 6-chloro-2-pyridinyl group through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]- typically involves the reaction of 4-aminophenol with 6-chloro-2-chloropyridine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-aminophenol attacks the chloropyridine, resulting in the formation of the desired product. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

On an industrial scale, the production of Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]- has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-[(6-chloro-4-pyridinyl)oxy]-
  • Benzenamine, 4-[(6-chloro-4-pyrimidinyl)oxy]-2-fluoro-

Uniqueness

Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

CAS No.

57191-37-4

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

4-(6-chloropyridin-2-yl)oxyaniline

InChI

InChI=1S/C11H9ClN2O/c12-10-2-1-3-11(14-10)15-9-6-4-8(13)5-7-9/h1-7H,13H2

InChI Key

RLSYBKOPTFTOCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)OC2=CC=C(C=C2)N

Origin of Product

United States

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